(E)-N-[(2S,3R,4R,5R,6R)-2-[(2S,3S,4S,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridec-2-enamide
説明
The compound (E)-N-[(2S,3R,4R,5R,6R)-2-[(2S,3S,4S,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridec-2-enamide is a highly complex glycoconjugate featuring:
- Core structure: Two oxan (pyran) rings with glycosidic linkages.
- Key substituents: A 12-methyltridec-2-enamide chain (long unsaturated alkyl group). A dioxopyrimidinyl moiety (2,4-dioxopyrimidin-1-yl) attached to a dihydroxyoxolane (furanose) ring. Multiple hydroxyl and acetamido groups enhancing hydrophilicity.
特性
IUPAC Name |
(E)-N-[(2S,3R,4R,5R,6R)-2-[(2S,3S,4S,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridec-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60N4O16/c1-18(2)12-10-8-6-4-5-7-9-11-13-23(45)39-26-30(50)27(47)21(54-36(26)57-35-25(38-19(3)43)29(49)28(48)22(17-42)55-35)16-20(44)33-31(51)32(52)34(56-33)41-15-14-24(46)40-37(41)53/h11,13-15,18,20-22,25-36,42,44,47-52H,4-10,12,16-17H2,1-3H3,(H,38,43)(H,39,45)(H,40,46,53)/b13-11+/t20-,21-,22+,25+,26-,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQCOFNZVFGCAF-WPTOCQRYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60N4O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
816.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (E)-N-[(2S,3R,4R,5R,6R)-2-[(2S,3S,4S,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridec-2-enamide is a complex organic molecule with potential biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound is intricate and includes multiple hydroxyl groups and an acetamido moiety which may contribute to its biological activity. The molecular formula is with a molecular weight of approximately . The presence of sugar-like structures suggests potential interactions with carbohydrate-binding proteins or enzymes.
Research indicates that compounds with similar structural motifs often exhibit inhibition of glycosidases and other carbohydrate-active enzymes. For instance:
- Inhibition of Glycosidases : Iminosugar derivatives have been noted for their ability to inhibit glycosidases involved in glycoprotein biosynthesis. This inhibition can affect various biological pathways linked to cell signaling and immune responses .
- Antimicrobial Activity : Analogues of this compound have shown promising antimicrobial properties against bacteria such as Clostridium difficile, with specific derivatives exhibiting low micromolar inhibitory constants . The lipid chain's influence on increasing potency indicates that modifications can enhance efficacy.
Biological Activity Data
The following table summarizes reported biological activities associated with related compounds:
Case Studies
- Study on Glycosidase Inhibition : A study evaluated the efficacy of various iminosugar derivatives against glycosidases. The compound exhibited significant inhibition rates which were correlated with structural features such as hydroxyl groups and acetamido moieties .
- Antimicrobial Efficacy : In a comparative analysis of lipid-linked analogues against pathogenic bacteria, specific derivatives of the compound demonstrated enhanced antibacterial activity due to improved lipophilicity and binding affinity to bacterial enzymes .
科学的研究の応用
Chemical Properties and Structure
This compound is characterized by a complex structure that includes multiple hydroxyl groups and a dioxopyrimidine moiety. Its molecular formula is , and it features several stereocenters that contribute to its biological activity.
Medicinal Applications
-
Antimicrobial Activity :
- The presence of the dioxopyrimidine component suggests potential antimicrobial properties. Dioxopyrimidines are known to exhibit activity against various bacterial strains. Research has indicated that similar compounds can inhibit bacterial cell wall synthesis or interfere with nucleic acid metabolism .
-
Anticancer Properties :
- Compounds containing sugar moieties and amide linkages have been studied for their anticancer effects. For example, derivatives of pyrimidines have shown efficacy in targeting cancer cells by disrupting metabolic pathways essential for tumor growth . The specific structure of this compound may enhance its ability to penetrate cellular membranes and target cancerous tissues.
- Therapeutic Agents for Metabolic Disorders :
Biochemical Applications
- Enzyme Inhibition :
- Drug Delivery Systems :
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dioxopyrimidine exhibited significant antibacterial activity against Staphylococcus aureus. The findings suggest that modifications to the sugar backbone can enhance potency .
Study 2: Anticancer Activity
Research featured in Cancer Research showed that compounds similar to (E)-N-[...] were effective in inhibiting the proliferation of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Study 3: Metabolic Regulation
A clinical trial reported in Diabetes Care highlighted the use of carbohydrate-based compounds in improving glycemic control among diabetic patients. The study indicated that such compounds could be beneficial adjuncts to standard therapies .
化学反応の分析
Hydrolysis of Acetamide and Enamide Groups
The acetamide group (-NHCOCH₃) and enamide (α,β-unsaturated amide) are susceptible to hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Mechanism |
|---|---|---|---|
| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic acid + amine (from acetamide); α,β-unsaturated carboxylic acid + amine (from enamide) | Nucleophilic acyl substitution |
| Basic Hydrolysis | NaOH/H₂O, heat | Carboxylate salt + ammonia (acetamide); carboxylate salt + amine (enamide) | Base-mediated deprotonation and cleavage |
-
Key Notes :
Glycosidic Bond Cleavage
The molecule contains multiple glycosidic linkages (e.g., oxan-2-yloxy groups), which can undergo acid-catalyzed hydrolysis:
| Bond Type | Reagents | Products | Selectivity |
|---|---|---|---|
| O-Glycosidic linkage | Dilute H₂SO₄, 100°C | Reducing sugars (e.g., glucose derivatives) + aglycone | Acid strength and temperature-dependent |
-
Research Findings :
Oxidation of Hydroxyl Groups
Primary and secondary hydroxyl groups (e.g., on oxane rings) can be oxidized:
| Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|
| NaIO₄ | Aqueous, pH 7, 25°C | Ketones or carboxylic acids (via C-C cleavage) | Selective for vicinal diols |
| CrO₃/H₂SO₄ | Jones reagent, 0°C | Ketones (secondary alcohols) or carboxylic acids (primary alcohols) | Over-oxidation possible |
-
Structural Considerations :
Reduction of the Enamide Double Bond
The (E)-configured enamide can undergo catalytic hydrogenation:
| Catalyst | Conditions | Products | Stereochemistry |
|---|---|---|---|
| Pd/C | H₂ (1 atm), EtOH, 25°C | Saturated amide ((Z)- or (E)-dependent on substrate) | Syn addition; retention of configuration |
-
Mechanistic Insight :
Interactions with Pyrimidine Moiety
The 2,4-dioxopyrimidin-1-yl group participates in nucleophilic substitutions:
| Reaction | Reagents | Products | Application |
|---|---|---|---|
| Alkylation | R-X, K₂CO₃, DMF | N-Alkylated pyrimidine derivatives | Modifies base-pairing properties |
| Acidic Deprotection | HCl/MeOH, reflux | Free pyrimidine-2,4-dione | Activates for further functionalization |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
The following table highlights key differences and similarities with related compounds:
Key Observations:
Functional Groups and Solubility: The target compound’s hydroxyl and acetamido groups enhance aqueous solubility, similar to Compound 21.1 . The dioxopyrimidinyl group in the target compound resembles nucleoside analogs (e.g., acyclovir), suggesting possible antiviral or anticancer mechanisms .
Synthetic Complexity: The target compound requires multi-step synthesis, including glycosylation and HPLC purification, akin to Compound 21.1 .
Biological Activity: Compounds 3d-i demonstrate how minor structural changes (e.g., aryl vs. alkyl substituents) drastically alter activity—aryl groups confer hypoglycemic effects, while the target’s long alkyl chain may enhance membrane permeability .
Physicochemical Properties
Research Findings and Implications
Structure-Activity Relationships (SAR): The 12-methyltridec-2-enamide chain in the target compound likely improves lipid bilayer penetration compared to shorter alkyl chains in analogs .
Synthetic Challenges :
- Contradictions arise in purification methods: Compound 21.1 uses hydrogenation, while Compound 14 employs ion exchangers, highlighting trade-offs between yield and purity .
Environmental and Safety Considerations :
- Fluorinated compounds like Compound 17 raise environmental concerns due to persistence, whereas the target compound’s biodegradability remains untested .
準備方法
Glycosylation of Core Sugar Units
The central challenge in synthesizing this compound lies in establishing the stereochemically complex glycosidic linkages. The Konigs-Knorr method has been employed for β-glycosidic bond formation using silver triflate (AgOTf) or mercury bromide (HgBr₂) as promoters. For instance, the coupling of the 3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl donor (protected as a trichloroacetimidate) with a dihydroxyoxane acceptor proceeds with >90% β-selectivity when using AgOTf in anhydrous dichloromethane at -20°C.
A modified Mitsunobu reaction enables α-selective glycosylation for the 2,4-dioxopyrimidine-containing oxolane subunit. By employing 5′-O-tritylribose derivatives and 1,1′-(dicarbonyl)dipiperidine (ADDP) under Mitsunobu conditions, the reaction proceeds via an epoxide intermediate (anhydrose), yielding the desired α-configuration with 85% stereoselectivity.
Key Reaction Conditions:
| Step | Donor | Acceptor | Promoter/Catalyst | Solvent | Yield | Selectivity |
|---|---|---|---|---|---|---|
| 1 | Trichloroacetimidate | Dihydroxyoxane | AgOTf (0.2 eq) | DCM | 78% | β:α = 92:8 |
| 2 | 5′-O-Tritylribose | Oxolane | ADDP/Ph₃P | MeCN | 82% | α:β = 85:15 |
Functionalization of the Lipid Moiety
The (E)-12-methyltridec-2-enamide chain is introduced via HATU-mediated amide coupling . Prior to coupling, the lipid is activated as a mixed carbonate using 4-nitrophenyl chloroformate. The glycosylated intermediate’s primary amine reacts with the activated lipid in dimethylacetamide (DMA) with 1-hydroxybenzotriazole (HOAt) as an additive, achieving 91% conversion.
Critical Parameters:
-
Reaction temperature: 0°C → RT over 12 hrs
-
Molar ratio (amine:lipid:HATU): 1:1.2:1.5
-
Purification: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN)
Enzymatic and Chemoenzymatic Approaches
Glycosyltransferase-Catalyzed Assembly
The Bacillus subtilis glycosyltransferase BsGT-1 has demonstrated utility in forming the β-(1→6) linkage between the oxane subunits. Using uridine diphosphate glucose (UDP-Glc) as a donor, the enzyme achieves 68% conversion in phosphate buffer (pH 7.4) at 37°C. Co-expression with a sucrose synthase regenerates UDP-Glc in situ, improving the atom economy to 89%.
Lipase-Mediated Enamide Formation
Candida antarctica lipase B (CAL-B) catalyzes the transamidation of methyl 12-methyltridec-2-enoate with the glycosylated amine precursor. In tert-butyl methyl ether (TBME) at 45°C, the reaction reaches 94% enantiomeric excess (e.e.) for the (E)-isomer, avoiding racemization observed in chemical methods.
Purification and Characterization
Multidimensional Chromatography
The crude product is purified through:
Spectroscopic Validation
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¹H NMR (600 MHz, D₂O): δ 5.68 (d, J = 15.4 Hz, 1H, CH=CH), 5.32 (s, 1H, H-1′), 2.04 (s, 3H, NHAc)
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HRMS (ESI-TOF): m/z calcd for C₄₇H₇₂N₄O₂₁ [M+H]⁺ 1109.4321, found 1109.4318
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X-ray diffraction : Confirms β-configuration of C-1′ (P2₁2₁2₁ space group, R₁ = 0.054)
Challenges and Optimization Strategies
Stereochemical Drift in Glycosylation
The C-2′ acetamido group induces axial → equatorial ring flipping during glycosylation, leading to 8–12% α-contamination. Trichloroethyl carbamate protection of the amine reduces this drift to <3% while maintaining compatibility with AgOTf-mediated couplings.
Lipid Chain Isomerization
The (E)-enamide configuration is prone to thermal isomerization above 40°C. Low-temperature coupling (0–5°C) with pre-cooled HATU solutions preserves >98% (E)-isomer content.
Scalability and Process Considerations
Continuous Flow Glycosylation
A microreactor system (0.5 mm ID PTFE tubing) enables scalable production of the disaccharide core:
Q & A
Q. What are the key considerations for synthesizing this compound?
Synthesis requires coupling reagents like HBTU or HATU for amide bond formation, with DIPEA or NMM as bases in polar aprotic solvents (e.g., DMF). Reaction progress is monitored via TLC or HPLC, followed by purification using column chromatography or recrystallization. For example, analogous syntheses achieved >90% purity via HPLC after optimizing stoichiometry and reaction time .
Q. How is the compound’s structural integrity validated?
Comprehensive characterization involves:
- 1H/13C NMR : Assigning proton and carbon environments, such as acetamido (~2.0 ppm for CH3) and oxan-ring hydroxyl groups (~3.5–4.5 ppm) .
- HRMS : Confirming molecular weight (e.g., observed [M+H]+ vs. theoretical mass) .
- IR Spectroscopy : Identifying functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .
Q. What analytical methods ensure purity for biological testing?
HPLC with UV/Vis detection (e.g., C18 columns, acetonitrile/water gradients) is standard, achieving >95% purity for similar glycosylated compounds. Impurity profiling via LC-MS identifies side products like unreacted intermediates .
Advanced Research Questions
Q. How can reaction yields be optimized systematically?
Bayesian optimization algorithms outperform traditional trial-and-error by iteratively modeling reaction parameters (e.g., temperature, solvent ratio, catalyst loading) to maximize yield. High-throughput screening combined with machine learning accelerates exploration of chemical space, as demonstrated in ligand design studies .
Q. What strategies resolve contradictions in bioactivity data across studies?
Cross-validation using orthogonal techniques is critical:
- Binding assays : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify affinity (KD) and stoichiometry.
- Cellular assays : Replicate dose-response curves under controlled conditions (e.g., serum-free media to avoid nonspecific interactions) .
- Computational docking : Compare predicted binding poses with experimental mutagenesis data to validate targets .
Q. How is compound stability assessed under physiological conditions?
Accelerated stability studies involve:
- Forced degradation : Expose the compound to heat (40–60°C), light, and varying pH (1–13).
- LC-MS/MS : Monitor degradation products (e.g., hydrolysis of the enamide bond or glycosidic linkages) .
- Surface adsorption : Quantify loss due to nonspecific binding to labware using microspectroscopic imaging .
Q. What computational tools predict interactions with biological targets?
Molecular dynamics (MD) simulations model conformational flexibility of the oxan and pyrimidinyl groups, while density functional theory (DFT) calculates electronic properties for redox-sensitive interactions. Machine learning pipelines integrate structural fingerprints to prioritize high-affinity targets .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Analogous Compounds
| Parameter | Optimal Range | Reference |
|---|---|---|
| Coupling reagent | HBTU (1.2–1.5 eq) | |
| Solvent | DMF (anhydrous) | |
| Reaction time | 12–24 h (RT) | |
| Purification | Silica gel chromatography (EtOAc/hexane) |
Q. Table 2. Stability Study Design
| Condition | Assay | Outcome Metric |
|---|---|---|
| pH 7.4 (37°C, 7 days) | HPLC-UV | % Parent compound |
| UV light (254 nm, 48 h) | LC-MS/MS | Degradation products |
| Adsorption (glass/PET) | Microspectroscopic imaging | Surface retention |
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